N-Isobutylcyclopropanecarboxamide
Description
N-Isobutylcyclopropanecarboxamide is a cyclopropane-containing carboxamide derivative characterized by an isobutyl group attached to the amide nitrogen. Cyclopropanecarboxamides are widely studied for their diverse applications, including fungicidal, pharmaceutical, and chemical intermediate uses. The rigid cyclopropane ring and substituent groups on the amide nitrogen significantly influence their physicochemical and biological behaviors .
Properties
CAS No. |
122348-69-0 |
|---|---|
Molecular Formula |
C8H15NO |
Molecular Weight |
141.21 g/mol |
IUPAC Name |
N-(2-methylpropyl)cyclopropanecarboxamide |
InChI |
InChI=1S/C8H15NO/c1-6(2)5-9-8(10)7-3-4-7/h6-7H,3-5H2,1-2H3,(H,9,10) |
InChI Key |
HVDYZTLRQPWELN-UHFFFAOYSA-N |
SMILES |
CC(C)CNC(=O)C1CC1 |
Canonical SMILES |
CC(C)CNC(=O)C1CC1 |
Synonyms |
Cyclopropanecarboxamide, N-(2-methylpropyl)- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Structural Features
The biological activity and physicochemical properties of cyclopropanecarboxamides are highly dependent on the substituents attached to the amide nitrogen and cyclopropane ring. Below is a comparative analysis of key analogs:
Table 1: Structural Comparison of Cyclopropanecarboxamide Derivatives
Physicochemical Properties
- Lipophilicity and Solubility: The isobutyl group in this compound likely enhances lipophilicity compared to smaller alkyl groups (e.g., isopropyl in ). Polar modifications, such as the hydroxymethyl group in , improve solubility via hydrogen bonding.
Crystal Structure and Stability :
- The crystal structure of (1R,3S)-3-Hydroxymethyl-N-isopropyl-2,2-dimethylcyclopropanecarboxamide reveals intermolecular hydrogen bonds (O–H⋯O/N), enhancing thermal stability . Similar interactions may stabilize N-Isobutyl derivatives but require experimental validation.
Q & A
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